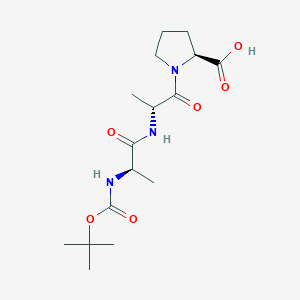
N-(tert-Butoxycarbonyl)-D-alanyl-D-alanyl-L-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-Butoxycarbonyl)-D-alanyl-D-alanyl-L-proline is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to a sequence of amino acids: D-alanine, D-alanine, and L-proline. The Boc group is commonly used in organic synthesis to protect amine groups from unwanted reactions during multi-step synthesis processes . This compound is particularly significant in peptide synthesis and medicinal chemistry due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-Butoxycarbonyl)-D-alanyl-D-alanyl-L-proline typically involves the stepwise coupling of protected amino acids. The Boc group is introduced to the amino acids using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The coupling reactions are often facilitated by coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods: Industrial production of Boc-protected peptides involves automated peptide synthesizers that can handle multiple coupling and deprotection steps efficiently. The use of solid-phase peptide synthesis (SPPS) allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin .
Analyse Des Réactions Chimiques
Types of Reactions: N-(tert-Butoxycarbonyl)-D-alanyl-D-alanyl-L-proline undergoes several types of reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling agents.
Common Reagents and Conditions:
Deprotection: TFA in dichloromethane or HCl in methanol.
Coupling: DCC or DIC in the presence of DMAP or N-hydroxysuccinimide (NHS).
Major Products:
Deprotection: The primary product is the free amine form of the peptide.
Coupling: The major product is the extended peptide chain with new amino acid residues.
Applications De Recherche Scientifique
N-(tert-Butoxycarbonyl)-D-alanyl-D-alanyl-L-proline has several applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and pharmaceutical purposes
Mécanisme D'action
The mechanism of action of N-(tert-Butoxycarbonyl)-D-alanyl-D-alanyl-L-proline primarily involves its role as a protected intermediate in peptide synthesis. The Boc group protects the amine functionality during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further coupling reactions to form peptide bonds .
Comparaison Avec Des Composés Similaires
N-(tert-Butoxycarbonyl)ethanolamine: Another Boc-protected compound used in organic synthesis.
N-t-BOC-MDMA: A Boc-protected precursor to the drug MDMA.
Uniqueness: N-(tert-Butoxycarbonyl)-D-alanyl-D-alanyl-L-proline is unique due to its specific sequence of amino acids and its application in peptide synthesis. The presence of both D-alanine and L-proline provides distinct structural and functional properties compared to other Boc-protected compounds .
Propriétés
Numéro CAS |
66211-27-6 |
|---|---|
Formule moléculaire |
C16H27N3O6 |
Poids moléculaire |
357.40 g/mol |
Nom IUPAC |
(2S)-1-[(2R)-2-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H27N3O6/c1-9(18-15(24)25-16(3,4)5)12(20)17-10(2)13(21)19-8-6-7-11(19)14(22)23/h9-11H,6-8H2,1-5H3,(H,17,20)(H,18,24)(H,22,23)/t9-,10-,11+/m1/s1 |
Clé InChI |
PSEXQIHRIIHENX-MXWKQRLJSA-N |
SMILES isomérique |
C[C@H](C(=O)N[C@H](C)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


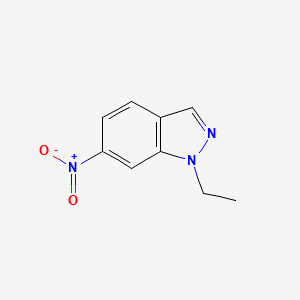
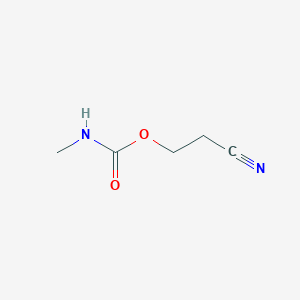
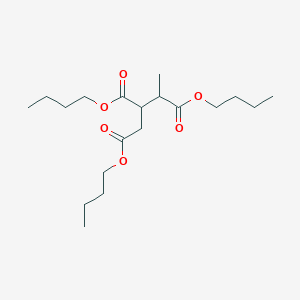
![[1,1'-Biphenyl]-2,2'-dicarboxaldehyde, 4,4',5,5',6,6'-hexamethoxy-](/img/structure/B14475835.png)

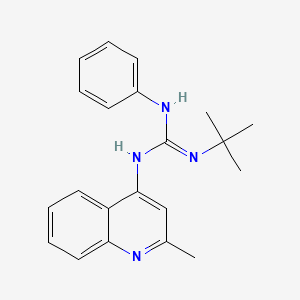
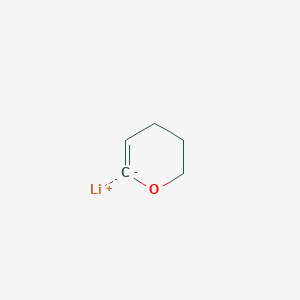
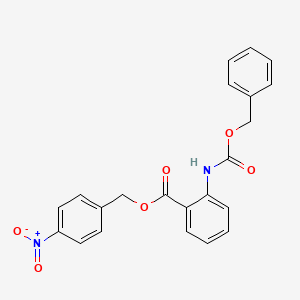
![(1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;2-hydroxyethanesulfonic acid](/img/structure/B14475883.png)
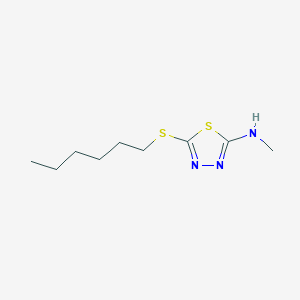
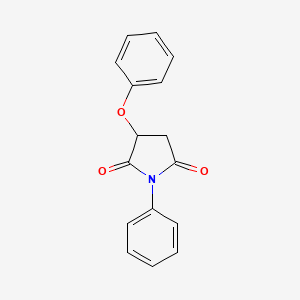
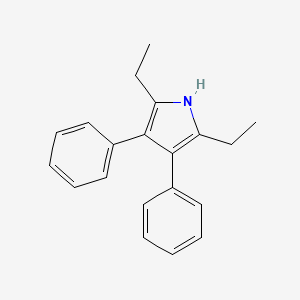
![3-[3-(3,4-Dihydronaphthalen-2-yloxy)propoxy]-1,2-dihydronaphthalene](/img/structure/B14475904.png)
![8-Acetyl-6,8,10,11-tetrahydroxy-1-[(propan-2-yl)oxy]-7,8,9,10-tetrahydrotetracene-5,12-dione](/img/structure/B14475906.png)
